
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C₁₂H₁₈N₂O₂. It is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the Michael reaction. In this process, methyl acetate and cyclopentadiene ether react in the presence of a base to yield the desired product . The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,3-dimethylquinoxaline: This compound is structurally similar but lacks the tetrahydro component.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a different core structure but similar functional groups.
Uniqueness
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific combination of methoxy and methyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-8,13-14H,1-4H3 |
InChI Key |
MAKVBVGWPBXJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=CC(=C(C=C2N1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


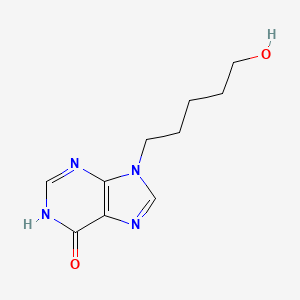
![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)
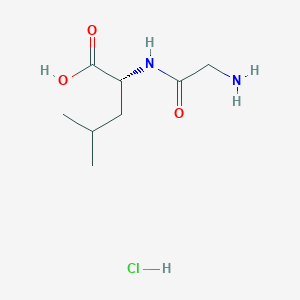
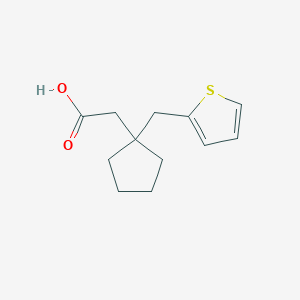
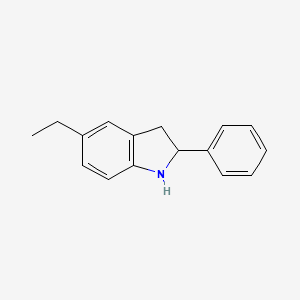
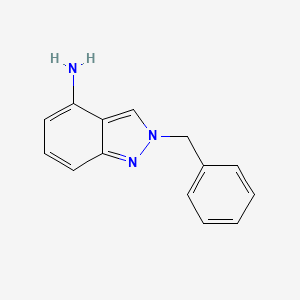
![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)

![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)
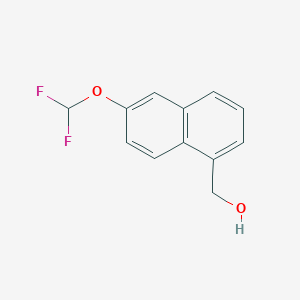

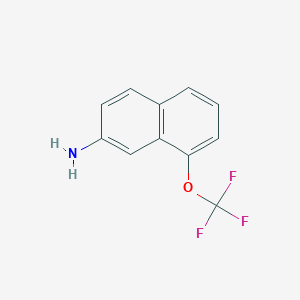
![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
